N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a 2-chlorophenyl-substituted acetamide group. Its structural uniqueness lies in the 2-chlorophenyl substituent, which distinguishes it from positional isomers (3- and 4-chlorophenyl analogs) and other derivatives with modified heterocyclic cores.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZULQAFDZHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure incorporating both triazole and quinoxaline moieties, which are known for their diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit significant antibacterial properties. For instance, compounds containing the triazole nucleus have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.
Table 1: Antibacterial Activity of Related Triazole Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Quinoxaline A | 0.125 | Staphylococcus aureus |
| Triazole B | 0.32 | Escherichia coli |
| Triazole C | 0.68 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .
Antifungal Activity
The antifungal properties of quinoxaline derivatives have also been explored extensively. Research indicates that modifications in the quinoxaline structure can lead to enhanced antifungal activity against various fungal pathogens.
Table 2: Antifungal Activity of Quinoxaline Derivatives
| Compound Name | MIC (μg/mL) | Target Fungi |
|---|---|---|
| Quinoxaline D | 0.5 | Candida albicans |
| Sulfonyl Quinoxaline | 1.0 | Aspergillus niger |
These findings suggest that the incorporation of specific functional groups can significantly boost antifungal efficacy .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have shown that certain quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity Against Different Cell Lines
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Quinoxaline E | 10 | MCF7 (Breast Cancer) |
| Quinoxaline F | 15 | NCI-H460 (Lung Cancer) |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating promising anticancer activity .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds in this class have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several case studies highlight the therapeutic potential of triazole and quinoxaline derivatives:
- Case Study 1 : A study on a related triazole compound showed a significant reduction in inflammation markers in a murine model of arthritis.
- Case Study 2 : Clinical trials involving quinoxaline derivatives demonstrated improved outcomes in patients with chronic infections resistant to standard treatments.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
The chlorophenyl group’s position significantly influences electronic and steric properties. Key analogs include:
Key Observations :
- Solubility: No direct solubility data is available, but the 2-chloro isomer’s ortho substitution may reduce crystallinity compared to para/meta isomers, enhancing solubility in nonpolar solvents.
Heterocyclic Core Modifications
Compounds with alternative fused-ring systems exhibit distinct pharmacological profiles:
A. Indazoloquinoxaline Derivatives
Examples include N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide derivatives (6b–6h). These feature an indazole-quinoxaline core instead of triazoloquinoxaline.
- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., 4-bromophenyl in 6d ) show distinct NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) compared to electron-donating groups (e.g., 4-methoxyphenyl in 6e , δ 6.8–7.5 ppm) .
B. Thiazolidinone and Oxadiazolidinone Analogs
- Thiazolidinone Example: N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) has a thiazolidinone ring, enhancing metabolic stability but reducing solubility due to increased hydrophobicity .
- Oxadiazolidinone Example: 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features an oxadiazolidinone core, which may confer resistance to enzymatic degradation .
Pharmacological Data Gaps
While direct activity data for the target compound is absent in the provided evidence, structural analogs suggest:
- Triazolo[4,3-b]pyridazin Derivatives (e.g., C1632 in ) demonstrate kinase inhibition, hinting that the triazoloquinoxaline core may target similar pathways .
- Indazoloquinoxaline Derivatives () show variable bioactivity based on substituents, with bromine/methoxy groups enhancing cytotoxicity in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
